molecular formula C13H17NO2 B15312678 Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate

Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate

Cat. No.: B15312678
M. Wt: 219.28 g/mol
InChI Key: CAVGGFLBRXFNFB-UHFFFAOYSA-N
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Description

Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound includes a tetrahydroisoquinoline core, which is a common motif in many natural and synthetic bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction forms the tetrahydroisoquinoline core, which is then esterified to produce the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives .

Scientific Research Applications

Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate

InChI

InChI=1S/C13H17NO2/c1-16-13(15)5-3-10-2-4-12-9-14-7-6-11(12)8-10/h2,4,8,14H,3,5-7,9H2,1H3

InChI Key

CAVGGFLBRXFNFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC2=C(CNCC2)C=C1

Origin of Product

United States

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